Positional Isomer Hypotensive Activity
The meta‑substituted isomer (CAS 115174‑13‑5) displayed a distinct hypotensive profile relative to its ortho (115174‑14‑6) and para (115174‑12‑4) congeners in a normotensive rat model. While the full quantitative dose–response data are available only in the original print article, the authors explicitly rank the three isomers by their blood‑pressure‑lowering efficacy and duration, confirming that the meta compound occupies an intermediate position between the more potent para isomer and the less potent ortho isomer [1]. This rank‑order difference means that procurement of the incorrect regioisomer would generate a different biological result in any follow‑up mechanistic or SAR study.
| Evidence Dimension | Hypotensive activity (rank order of efficacy) in normotensive rats |
|---|---|
| Target Compound Data | Meta isomer (CAS 115174‑13‑5): intermediate potency and duration of action |
| Comparator Or Baseline | Ortho isomer (CAS 115174‑14‑6): lowest potency; Para isomer (CAS 115174‑12‑4): highest potency |
| Quantified Difference | Qualitative rank order documented; precise numerical EC₅₀ values not publicly extractable |
| Conditions | In vivo normotensive rat model (details in Valenti et al., 1988) |
Why This Matters
A scientist requiring the meta isomer for a specific SAR point cannot substitute the ortho or para isomer without altering the biological readout.
- [1] Valenti, P., Rampa, A., Carrara, M., Zampiron, S., Giusti, P., & Cima, L. (1988). Cyclovinylogues of Guanethidine. Archiv der Pharmazie, 321(2), 57–59. View Source
